molecular formula C31H23NO5 B2654967 Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-91-3

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2654967
CAS No.: 478067-91-3
M. Wt: 489.527
InChI Key: YGUYHRSOKDEALR-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a benzofuran and a pyridoindole system, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and indole intermediates. The synthetic route may include the following steps:

Chemical Reactions Analysis

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Scientific Research Applications

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .

Comparison with Similar Compounds

Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combined indole, benzofuran, and pyridoindole structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23NO5/c1-2-35-31(34)28-23-16-15-21(18-26(23)32-17-9-8-13-25(28)32)36-19-24-22-12-6-7-14-27(22)37-30(24)29(33)20-10-4-3-5-11-20/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUYHRSOKDEALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(OC5=CC=CC=C54)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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